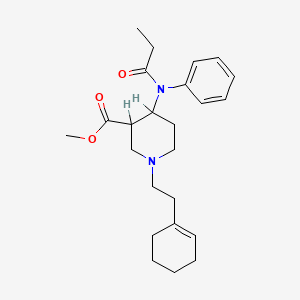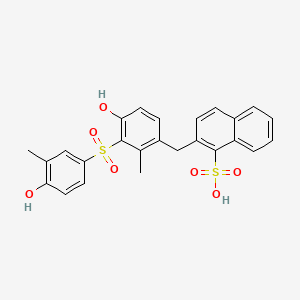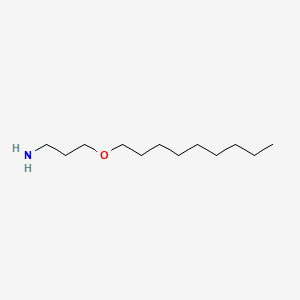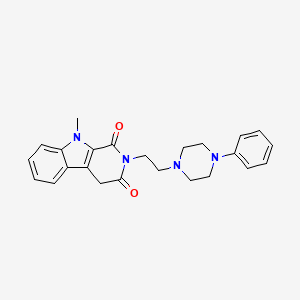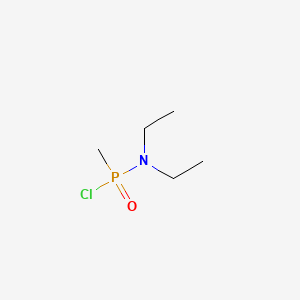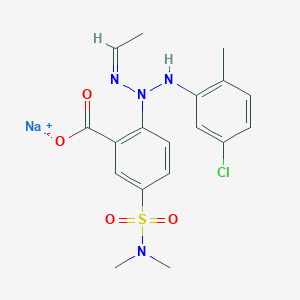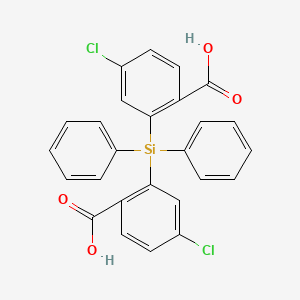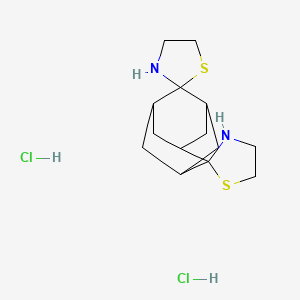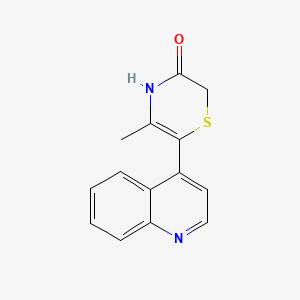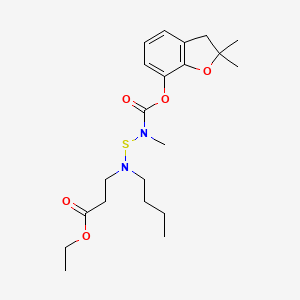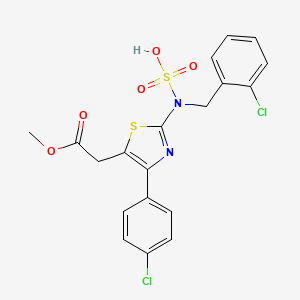
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an alpha-haloketone, the thiazole ring can be formed through cyclization.
Introduction of the Chlorophenyl Group: This can be achieved via electrophilic aromatic substitution reactions.
Attachment of the Sulfobenzylamino Group: This step might involve nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The chlorophenyl and sulfobenzylamino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the chlorophenyl and sulfobenzylamino groups could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
相似化合物的比较
Similar Compounds
Thiazole-4-carboxylic acid derivatives: Similar in structure but with different substituents.
Benzothiazoles: Contain a fused benzene and thiazole ring, offering different chemical properties.
Sulfonamides: Share the sulfonyl functional group, providing similar reactivity.
Uniqueness
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
属性
CAS 编号 |
102367-77-1 |
|---|---|
分子式 |
C19H16Cl2N2O5S2 |
分子量 |
487.4 g/mol |
IUPAC 名称 |
[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]-[(2-chlorophenyl)methyl]sulfamic acid |
InChI |
InChI=1S/C19H16Cl2N2O5S2/c1-28-17(24)10-16-18(12-6-8-14(20)9-7-12)22-19(29-16)23(30(25,26)27)11-13-4-2-3-5-15(13)21/h2-9H,10-11H2,1H3,(H,25,26,27) |
InChI 键 |
XIVJKQVMLPWWMU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=C(N=C(S1)N(CC2=CC=CC=C2Cl)S(=O)(=O)O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


